Hexadecane-1-d
Overview
Description
Hexadecane-1-d, also known as n-hexadecane-1-d, is a deuterium-labeled analog of hexadecane, a saturated hydrocarbon commonly found in crude oil and other natural sources. Hexadecane-1-d is a useful tool in scientific research, particularly in the fields of chemistry, biochemistry, and physiology. In
Scientific Research Applications
Diffusional Behavior Analysis
Hexadecane derivatives like hexadecane-1,16-diol have been studied for their diffusional behavior in urea tunnel architectures. This research explores how the diffusion mechanism correlates with the guest molecule’s structural and conformational properties .
Bioremediation Enhancement
Studies have shown that hexadecane can be bioremediated more effectively when combined with photosynthetically produced marine biosurfactants. This application is crucial in environmental clean-ups where hexadecane is a contaminant .
Degradation Potential in Sediments
Research into the degradation potential of hexadecane, including isotopically labeled versions like 13 C 16-hexadecane, has been conducted to understand how straight-chain and branched alkanes break down in various environments .
Mechanism of Action
Target of Action
Hexadecane-1-d, also known as 1-deuteriohexadecane, is a type of alkane hydrocarbon . Alkanes are primarily targeted by microorganisms in the environment, specifically bacteria and archaea, which have the ability to degrade these compounds . The primary targets of Hexadecane-1-d are therefore these microorganisms that can metabolize the compound.
Biochemical Pathways
The degradation of Hexadecane-1-d is believed to occur via the β-oxidation pathway . This pathway involves the stepwise removal of two-carbon units from the alkane chain, resulting in the production of acetyl-CoA. The acetyl-CoA can then enter the citric acid cycle, allowing the organism to generate energy from the degradation of the alkane .
Pharmacokinetics
For instance, Hexadecane-1-d has been found to exhibit slower diffusion compared to hexadecane .
Result of Action
The result of Hexadecane-1-d’s action is the degradation of the alkane into smaller, more manageable compounds that can be utilized by the microorganisms for energy. This process results in the removal of the alkane from the environment, which can be particularly beneficial in the case of oil spills or other forms of hydrocarbon pollution .
Action Environment
The action of Hexadecane-1-d is influenced by various environmental factors. For instance, the presence of other nutrients, the pH, temperature, and the presence of oxygen can all impact the efficiency of alkane degradation . Furthermore, the specific characteristics of the microorganisms involved, including their enzymatic capabilities and their ability to form biofilms, can also influence the degradation process .
properties
IUPAC Name |
1-deuteriohexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYPVUWAIABOU-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486641 | |
Record name | Hexadecane-1-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
211101-04-1 | |
Record name | Hexadecane-1-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 211101-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.